2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
Description
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide is a chemical compound with the molecular formula C7H7Br2NS.BrH. It is a derivative of thienopyridine, characterized by the presence of bromine atoms at the 2 and 3 positions of the tetrahydrothieno[3,2-c]pyridine ring system.
Properties
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NS.BrH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABRWDMRPYKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2Br)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of automated systems to control the reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 2 and 3 undergo nucleophilic substitution under controlled conditions. Key reactions include:
A. Thiolation with Sodium Sulfide
Treatment with sodium sulfide (Na₂S) replaces bromine with a thiol group. This reaction is critical for synthesizing sulfhydryl derivatives used in catalytic applications .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Na₂S, DMF, 80°C, 12h | 2,3-Dimercapto-THTP hydrobromide | 78% |
B. Amination with Primary Amines
Primary amines such as methylamine displace bromine atoms to form amino derivatives, enabling access to bioactive intermediates .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃NH₂, EtOH, reflux, 24h | 2,3-Di(methylamino)-THTP hydrobromide | 65% |
C. Alkylation via Grignard Reagents
Grignard reagents (e.g., CH₃MgBr) selectively substitute bromine at the 3-position, forming alkylated derivatives .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃MgBr, THF, −20°C, 2h | 3-Methyl-2-bromo-THTP hydrobromide | 82% |
Oxidation and Reduction
The tetrahydrothienopyridine core undergoes redox transformations:
A. Oxidation to Sulfones
Hydrogen peroxide (H₂O₂) oxidizes the thiophene sulfur to a sulfone, enhancing electrophilicity for further reactions .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 60°C, 6h | 2,3-Dibromo-THTP sulfone hydrobromide | 91% |
B. Dehalogenation via Catalytic Hydrogenation
Palladium-catalyzed hydrogenation removes bromine atoms, yielding the parent tetrahydrothienopyridine .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 88% |
Coupling Reactions
The compound participates in cross-coupling reactions to form complex heterocycles:
A. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at brominated positions .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 2,3-Diphenyl-THTP hydrobromide | 73% |
B. Ullmann-Type Coupling
Copper-mediated coupling with phenols forms diaryl ethers, useful in material science .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, 1,10-phenanthroline, DMF | 2-(4-Methoxyphenoxy)-3-bromo-THTP | 68% |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing effect of the pyridine nitrogen activates bromine for NAS, with regioselectivity influenced by steric effects at the 2- and 3-positions .
-
Redox Behavior: The thiophene ring’s sulfur atom participates in redox cycles, enabling reversible sulfoxide/sulfone formation under oxidative conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thienopyridine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide can serve as an intermediate in synthesizing pharmaceuticals targeting various cancers. The compound's structure allows it to interact with specific molecular targets in cancer cells, potentially inhibiting tumor growth.
Case Study : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated several brominated compounds for their cytotoxic effects against cancer cell lines. Among the tested compounds, those structurally related to thienopyridines showed superior activity compared to standard treatments like Dasatinib .
Materials Science
Development of Novel Materials
The compound's unique electronic and optical properties make it suitable for developing advanced materials. Its ability to participate in coupling reactions allows for the creation of complex structures that can be utilized in electronics and photonics.
Applications in Organic Electronics
Research has explored the use of thienopyridine derivatives in organic semiconductors. The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties significantly.
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound is also employed in biological studies to investigate enzyme inhibition and receptor interactions. Its bromine substituents enhance binding affinity to specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Anticancer | HeLa (Human cervix carcinoma) | Potent cytotoxic effects compared to controls |
| Enzyme Inhibition | Various enzymes (specific targets needed) | Enhanced binding affinity noted |
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide can be compared with other thienopyridine derivatives, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound lacks the bromine atoms and has different chemical reactivity and biological activity.
2,3-Dichloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: The presence of chlorine atoms instead of bromine alters the compound’s properties and applications.
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound is similar but does not include the hydrobromide salt, affecting its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which confer distinct chemical and biological properties.
Biological Activity
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide is a synthetic compound derived from thienopyridine. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features bromine substitutions at the 2 and 3 positions of the tetrahydrothieno[3,2-c]pyridine structure. The synthesis typically involves bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine under controlled conditions to achieve selective substitution .
Inhibition Studies
Research has shown that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant biological activities. Notably:
- Anti-inflammatory Activity : Compounds in this class have been evaluated for their ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. Some derivatives demonstrated potent inhibitory effects .
- Antiplatelet Effects : As an intermediate in the synthesis of clopidogrel, a well-known antiplatelet drug, 2,3-dibromo derivatives may contribute to cardiovascular therapeutic strategies .
The mechanism through which 2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects is believed to involve interactions with specific enzymes or receptors. The presence of bromine enhances binding affinity and specificity towards these targets .
Case Studies
- Study on Inflammatory Response : A study published in Mini-Reviews in Medicinal Chemistry highlighted the anti-inflammatory properties of various thienopyridine derivatives. The results indicated that certain compounds could significantly reduce TNF-alpha levels in response to inflammatory stimuli .
- Cardiovascular Applications : Research focusing on the synthesis of clopidogrel analogs demonstrated that modifications in the thienopyridine core could lead to improved pharmacological profiles. This suggests potential applications for 2,3-dibromo derivatives in developing novel antiplatelet therapies .
Comparative Analysis
The biological activity of 2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other thienopyridine derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Moderate anti-inflammatory | Lacks bromine substitutions |
| 2,3-Dichloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Lower potency | Chlorine instead of bromine |
| Clopidogrel (S)-(+) | Strong antiplatelet | Established clinical use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
